molecular formula C18H18N4O2 B2977437 2-(3-cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)-N-[(1H-indol-3-yl)methyl]acetamide CAS No. 2034536-28-0

2-(3-cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)-N-[(1H-indol-3-yl)methyl]acetamide

Cat. No.: B2977437
CAS No.: 2034536-28-0
M. Wt: 322.368
InChI Key: PDXYQPZRKAWKHH-UHFFFAOYSA-N
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Description

The compound 2-(3-cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)-N-[(1H-indol-3-yl)methyl]acetamide features a pyridazinone core substituted with a cyclopropyl group and an acetamide side chain linked to a 1H-indol-3-ylmethyl moiety.

Properties

IUPAC Name

2-(3-cyclopropyl-6-oxopyridazin-1-yl)-N-(1H-indol-3-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O2/c23-17(11-22-18(24)8-7-15(21-22)12-5-6-12)20-10-13-9-19-16-4-2-1-3-14(13)16/h1-4,7-9,12,19H,5-6,10-11H2,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDXYQPZRKAWKHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NN(C(=O)C=C2)CC(=O)NCC3=CNC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)-N-[(1H-indol-3-yl)methyl]acetamide typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the pyridazine ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones under acidic or basic conditions.

    Introduction of the cyclopropyl group: This step often involves the use of cyclopropyl halides in the presence of a base to facilitate nucleophilic substitution.

    Attachment of the indole moiety: This is usually done via a condensation reaction between the indole derivative and the acetamide precursor.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(3-cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)-N-[(1H-indol-3-yl)methyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a catalyst like palladium on carbon.

    Substitution: Nucleophilic substitution reactions can be carried out using halogenated derivatives and bases.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas with palladium on carbon, sodium borohydride.

    Substitution: Halogenated derivatives, bases like sodium hydroxide or potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

2-(3-cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)-N-[(1H-indol-3-yl)methyl]acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(3-cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)-N-[(1H-indol-3-yl)methyl]acetamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream effects on cellular pathways and processes.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent-Driven Structural Variations

The target compound’s primary distinction lies in its 1H-indol-3-ylmethyl substituent. Below is a comparative analysis with key analogs:

Table 1: Structural and Molecular Comparison
Compound ID Substituent on Acetamide Nitrogen Molecular Formula Molecular Weight Key Features
Target Compound (1H-indol-3-yl)methyl Not provided ~340–350 (est.) Indole enhances aromatic interactions; potential CNS activity
BK82653 [2-(propan-2-yloxy)pyridin-3-yl]methyl C₁₈H₂₂N₄O₃ 342.39 Pyridine with isopropoxy group; improved solubility
BK79348 4-(methylsulfanyl)phenyl C₁₆H₁₇N₃O₂S 315.39 Sulfur increases lipophilicity; metabolic stability concerns
BK79357 (2,6-difluorophenyl)methyl C₁₆H₁₅F₂N₃O₂ 319.31 Fluorine enhances electronegativity and binding affinity
Key Observations:
  • Indole vs. The isopropoxy group in BK82653 may improve solubility but reduce steric bulk .
  • Sulfur and Fluorine Substituents (BK79348, BK79357): The methylsulfanyl group in BK79348 increases lipophilicity, which could enhance membrane permeability but also oxidative metabolic susceptibility. The difluorophenyl group in BK79357 likely improves metabolic stability and target affinity via halogen bonding .
Table 2: Activity Comparison of Indolin-3-ylidene Acetamides
Substituent (Indolin-3-ylidene) Acetamide Nitrogen Group Activity Value
5-Fluoro Pyridin-4-yl 5.797
5-Amino Quinolin-6-yl 5.58
5-Methyl Quinolin-6-yl 5.408
Key Insights:
  • Electron-Withdrawing Groups (e.g., Fluoro): The 5-fluoro substituent correlates with higher activity (5.797), suggesting enhanced target engagement.
  • Quinoline vs. Pyridine: Quinoline’s extended aromatic system (vs. pyridine) may reduce activity (5.58 vs. 5.797), possibly due to steric hindrance or solubility limitations.

For the target compound, the cyclopropyl-pyridazinone core may confer rigidity, while the indole substituent could mimic tryptophan-derived biomolecules, positioning it as a candidate for neurodegenerative or oncological targets.

Biological Activity

The compound 2-(3-cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)-N-[(1H-indol-3-yl)methyl]acetamide is a novel organic molecule that has garnered attention due to its potential biological activities. This compound features a unique structural arrangement that includes a cyclopropyl group, a pyridazinone moiety, and an indole derivative, which may contribute to its pharmacological properties.

  • Molecular Formula : C18H22N4O3
  • Molecular Weight : 342.3923 g/mol
  • CAS Number : 2034388-32-2

Biological Activity

Preliminary research indicates that this compound may exhibit various biological activities, including:

  • Antitumor Activity : Similar compounds have shown promising results in inhibiting cancer cell proliferation. The structural features of this compound may enhance its interaction with biological targets involved in tumor growth.
  • Anticonvulsant Properties : The presence of the pyridazine and indole moieties suggests potential anticonvulsant effects, as seen in related compounds that have demonstrated efficacy in seizure models.
  • CNS Activity : Compounds with similar structural characteristics often interact with central nervous system pathways, indicating potential for neuropharmacological applications.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be analyzed through its structure:

Structural FeaturePotential Activity
Cyclopropyl GroupEnhances lipophilicity and may improve blood-brain barrier penetration
Pyridazinone MoietyAssociated with antitumor and anticonvulsant activities
Indole DerivativeKnown for various biological activities including antidepressant effects

Case Studies and Research Findings

Recent studies have explored the pharmacological potential of similar compounds:

  • Antitumor Studies : A study on pyridazine derivatives demonstrated significant cytotoxicity against various cancer cell lines, suggesting that modifications in the structure could yield even more potent agents.
  • Neuropharmacological Research : Compounds featuring indole structures have been linked to modulation of serotonin receptors, which are critical in managing mood disorders and epilepsy .
  • In Vivo Studies : Animal models have shown that derivatives of pyridazine can effectively reduce seizure frequency in induced models, indicating potential for anticonvulsant development .

Future Directions

Further research is warranted to fully elucidate the mechanisms underlying the biological activities of this compound. Key areas for future investigation include:

  • Mechanistic Studies : Understanding how the compound interacts at the molecular level with various biological targets.
  • Clinical Trials : Assessing the safety and efficacy of this compound in human subjects to evaluate its therapeutic potential.

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